molecular formula C18H19BrN6O3 B2637275 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 876151-45-0

2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No. B2637275
M. Wt: 447.293
InChI Key: LVBLEGBADXDDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . The part of the compound “4-bromophenyl” suggests the presence of a bromine atom attached to a phenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • [f]-Fused Purine-2,6-diones : A study discussed the synthesis of new thiadiazepino-purine ring systems, including compounds structurally similar to your chemical of interest, highlighting the chemical synthesis process and potential applications in various fields of chemistry (Hesek & Rybár, 1994).

Pharmacological Applications

  • Serotonin Receptor Affinities : Research has shown the affinity of similar compounds for serotonin (5HT) receptors, indicating potential applications in neuropsychopharmacology and as therapeutic agents for mental health disorders (Pawłowski et al., 1999).
  • Anticancer Activity : A study on olomoucine analogues (structurally related compounds) demonstrated potential anticancer activities, particularly against human breast cancer cell lines, highlighting the significance in cancer research and drug development (Hayallah, 2017).

Neuropharmacology

  • Central Nervous System Effects : Compounds with similar structures have been found to influence the central nervous system, displaying properties such as sedative and analgesic effects (Drabczyńska et al., 1992).
  • Adenosine Receptor Affinity : Some derivatives of xanthines, which include compounds related to your chemical of interest, showed potential as adenosine receptor antagonists, indicating their potential use in neurological and cardiovascular therapies (Załuski et al., 2018).

Imaging and Radiopharmaceuticals

  • Radioligand Imaging : Certain phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , have been used in radioligand imaging for the translocator protein with PET scans, indicating their potential in diagnostic imaging and research (Dollé et al., 2008).

Antiviral Properties

  • Anticytomegalovirus Activity : Research has demonstrated the potential antiviral properties of N-aryl derivatives containing similar structures against human cytomegalovirus, suggesting possible applications in antiviral therapy (Paramonova et al., 2020).

Anticonvulsant and Antidepressant Properties

  • Anticonvulsant and Antidepressant Activity : Studies have found that certain acetamide derivatives, including compounds similar to the one you are interested in, exhibit anticonvulsant and antidepressant activities, which could be significant in the treatment of neurological disorders (Severina et al., 2020).

Antimicrobial Activity

  • Antimicrobial Properties : Some heterocyclic compounds incorporating similar structural elements have shown antimicrobial activity, suggesting their potential use in fighting infections (Bondock et al., 2008).

properties

IUPAC Name

2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O3/c1-10-7-23(12-5-3-11(19)4-6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBLEGBADXDDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

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